molecular formula C22H28N4O2S2 B11129186 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11129186
M. Wt: 444.6 g/mol
InChI Key: DWFMNVOPWBFCIY-ATVHPVEESA-N
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Description

Chemical Structure and Key Features The compound 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one (molecular formula: C₂₂H₂₈N₄O₂S₂; molecular weight: 444.6 g/mol) is a heterocyclic molecule featuring:

  • A pyrido[1,2-a]pyrimidin-4-one core with a 7-methyl substituent and a dipropylamino group at position 2.
  • A thiazolone ring (1,3-thiazolan-4-one) substituted with an isopropyl group at position 3 and a thioxo group at position 2.
  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidine and thiazolone moieties .

Synthesis and Characterization
Synthesis involves multi-step reactions, including:

Formation of the pyrido[1,2-a]pyrimidinone scaffold via condensation and cyclization.

Introduction of the dipropylamino group via nucleophilic substitution or reductive amination.

Coupling with the thiazolone ring under controlled pH and temperature to ensure stereoselectivity (Z-configuration) .
Characterization employs NMR, IR spectroscopy, and X-ray crystallography to confirm structural integrity and regiochemistry .

  • Medicinal chemistry: Pyrido-pyrimidine derivatives are known for enzyme inhibition (e.g., kinases), while thiazolidinones exhibit antimicrobial and anticancer activity .
  • Chemical biology: The thioxo group may participate in redox reactions or metal coordination .

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O2S2/c1-6-10-24(11-7-2)19-16(12-17-21(28)26(14(3)4)22(29)30-17)20(27)25-13-15(5)8-9-18(25)23-19/h8-9,12-14H,6-7,10-11H2,1-5H3/b17-12-

InChI Key

DWFMNVOPWBFCIY-ATVHPVEESA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis

  • Preparation of Pyrido[1,2-a]pyrimidine Core

      Starting Materials: 2-aminopyridine and ethyl acetoacetate.

      Reaction Conditions: Condensation reaction under acidic conditions to form the pyrido[1,2-a]pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and biological activities:

Compound Name Structural Differences Key Activities References
5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one Isobutylamino (vs. dipropylamino) at pyrido-pyrimidine position 2 Enhanced antimicrobial activity due to increased lipophilicity
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Ethoxypropyl substituent on thiazolidinone ring; methylpropylamino group Anticancer activity (IC₅₀ = 12 µM against HeLa cells)
2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino group (vs. dipropylamino) at pyrido-pyrimidine position 2 Moderate enzyme inhibition (e.g., COX-2) due to reduced steric hindrance
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Simplified structure lacking thiazolone and methylidene bridge Weak enzyme inhibition; used as a scaffold for further derivatization

Key Research Findings

Impact of Amino Substituents: The dipropylamino group in the target compound enhances solubility in polar solvents compared to isobutylamino analogs, improving bioavailability . Allylamino or piperazinyl substituents (e.g., in ) reduce metabolic stability due to susceptibility to oxidative dealkylation.

Role of the Thiazolone Moiety :

  • The thioxo group (C=S) in the thiazolone ring facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .
  • Replacement with an oxo group (C=O) diminishes redox activity and binding affinity .

Stereochemical Considerations :

  • The (Z)-configuration of the methylidene bridge is critical for maintaining planar geometry, enabling π-π stacking interactions with aromatic residues in target proteins .

Biological Activity Trends: Compounds with bulky alkyl groups (e.g., dipropylamino, isopropyl) exhibit superior anticancer activity but higher cytotoxicity . Simplified analogs lacking the thiazolone ring show reduced potency, underscoring the importance of the fused heterocyclic system .

Biological Activity

The compound 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one represents a complex heterocyclic structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C27H38N4O2S2
Molecular Weight: 514.8 g/mol
IUPAC Name: (5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one

The compound features a thiazole ring, a pyrido[1,2-a]pyrimidine moiety, and a thione group. These structural elements are significant for its potential biological interactions.

Antimicrobial Properties

Preliminary studies indicate that compounds related to this structure exhibit significant antimicrobial activity . For instance:

Compound Activity Target Organisms
This compoundModerateGram-positive and Gram-negative bacteria
Related CompoundsPotentMRSA and ESKAPE pathogens

Research has shown that similar compounds can inhibit bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. The compound's structural features may enhance its binding affinity to these targets.

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that the compound exhibits low cytotoxicity against human liver cell lines (HepG2). The following table summarizes findings from cytotoxicity assays:

Assay Type IC50 (μM) Notes
LDH Assay>100Low cytotoxicity observed
MTS Assay78Moderate cytotoxicity
FMC Assay10.3Low toxicity

These results indicate that while the compound possesses biological activity, it maintains a favorable safety profile.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Cell Membrane Disruption: Potential interactions with bacterial membranes could lead to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with thiazole rings can induce oxidative stress in microbial cells.

Case Study 1: Antibacterial Activity Against MRSA

A study investigated the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial viability in vitro, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

Research on related pyrido[1,2-a]pyrimidine derivatives has shown promising anticancer properties. The compound's ability to induce apoptosis in cancer cell lines was evaluated using flow cytometry and annexin V staining techniques.

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